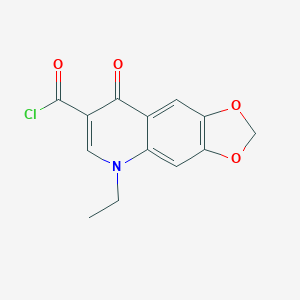
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been suggested that the compound exhibits antifungal activity by disrupting the fungal cell membrane.
Effets Biochimiques Et Physiologiques
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to exhibit antifungal activity against various fungal species such as Candida albicans and Aspergillus fumigatus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- in lab experiments include its broad-spectrum activity against cancer cell lines and fungal species, as well as its potential applications in agriculture and materials science. However, the limitations of using this compound include its toxicity and the lack of knowledge about its mechanism of action.
Orientations Futures
There are several future directions for the research on 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo-. One direction is to investigate the compound's mechanism of action in more detail to better understand its anticancer and antifungal activity. Another direction is to explore the potential applications of this compound in agriculture and materials science. Finally, future research could focus on developing derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. The compound exhibits anticancer, anti-inflammatory, and antifungal properties and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound could lead to the development of new drugs, herbicides, insecticides, and materials.
Méthodes De Synthèse
The synthesis of 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- involves the reaction of 2,3-dihydro-1H-inden-1-one with ethyl chloroformate and 2-amino-4,5-dimethoxybenzoic acid in the presence of triethylamine. The product is then treated with thionyl chloride to obtain the final compound.
Applications De Recherche Scientifique
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anticancer, anti-inflammatory, and antifungal properties. In agriculture, it has been studied as a potential herbicide and insecticide. In materials science, it has been used as a precursor for the synthesis of various organic materials.
Propriétés
Numéro CAS |
19658-59-4 |
|---|---|
Nom du produit |
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- |
Formule moléculaire |
C13H10ClNO4 |
Poids moléculaire |
279.67 g/mol |
Nom IUPAC |
5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl chloride |
InChI |
InChI=1S/C13H10ClNO4/c1-2-15-5-8(13(14)17)12(16)7-3-10-11(4-9(7)15)19-6-18-10/h3-5H,2,6H2,1H3 |
Clé InChI |
UHTXSKYRONVQLT-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)Cl |
SMILES canonique |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)Cl |
Autres numéros CAS |
19658-59-4 |
Synonymes |
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8 -oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



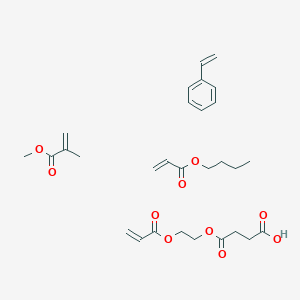
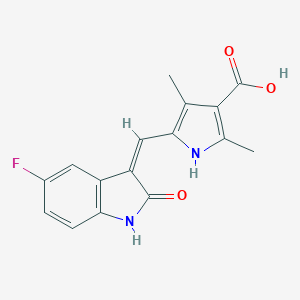
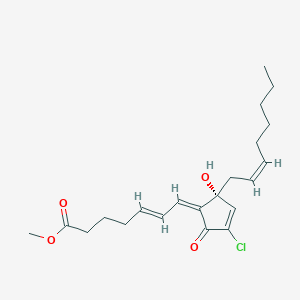
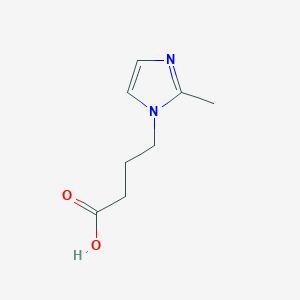
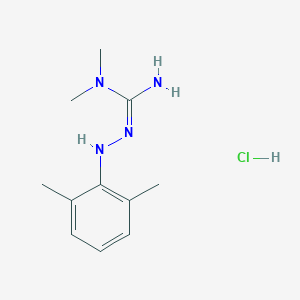
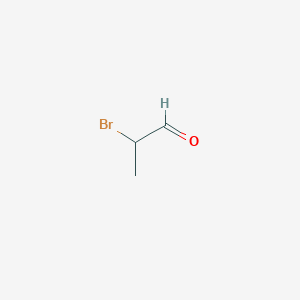
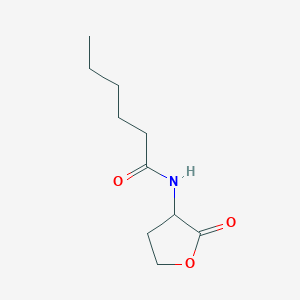
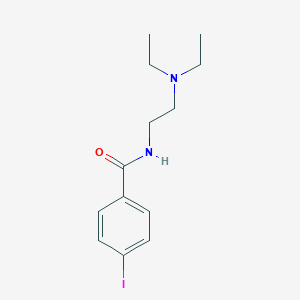
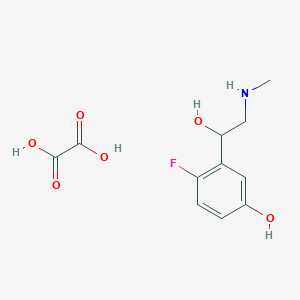
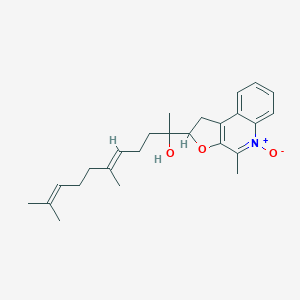
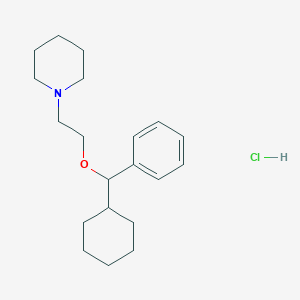
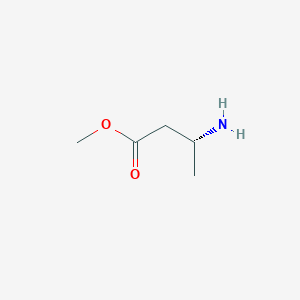
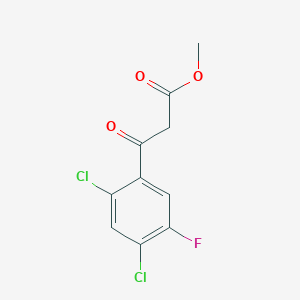
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)